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Disclaimer
This document provides a summary of available information on Hepta-1,4-diyn-3-ol. It is
intended for use by qualified researchers, scientists, and drug development professionals. A

significant portion of the data presented herein is computationally derived, as experimental

data for this specific compound is limited in publicly available scientific literature. All handling

and experimental procedures should be conducted with appropriate safety precautions and

under the supervision of trained personnel.

Introduction
Hepta-1,4-diyn-3-ol is a propargylic alcohol containing two alkyne functional groups. Its

structure suggests potential for a variety of chemical transformations, making it a molecule of

interest in synthetic chemistry. This guide summarizes the known physical and chemical

properties of Hepta-1,4-diyn-3-ol, provides predicted spectral information, and outlines general

experimental protocols relevant to its synthesis and handling based on the chemistry of related

compounds. Due to a lack of specific studies on the biological activity of Hepta-1,4-diyn-3-ol,
this aspect is not covered in this guide.
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Experimental data on the physical properties of Hepta-1,4-diyn-3-ol, such as melting point,

boiling point, and solubility, are not readily available in the surveyed literature. The following

tables present a combination of identifiers and computationally predicted properties sourced

from the PubChem database[1][2].

Table 1: Compound Identifiers
Identifier Value

IUPAC Name hepta-1,4-diyn-3-ol[1][2]

Molecular Formula C₇H₈O[1][2]

CAS Number 1823328-49-9[1][2]

PubChem CID 23464986[1][2]

SMILES CCC#CC(C#C)O[1][2]

InChI
InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-

8H,3H2,1H3[1][2]

InChIKey MIHHNBNPGKCVMY-UHFFFAOYSA-N[1][2]

Table 2: Computed Physical and Chemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12947957?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/23464986
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/23464986
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/23464986
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/23464986
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/23464986
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/23464986
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/23464986
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://pubchem.ncbi.nlm.nih.gov/compound/23464986
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12947957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 108.14 g/mol PubChem[1][2]

XLogP3 0.9 PubChem[1][2]

Hydrogen Bond Donor Count 1 PubChem[1][2]

Hydrogen Bond Acceptor

Count
1 PubChem[1][2]

Rotatable Bond Count 2 PubChem[1][2]

Exact Mass 108.057514874 Da PubChem[1][2]

Topological Polar Surface Area 20.2 Å² PubChem[1][2]

Heavy Atom Count 8 PubChem[1][2]

Complexity 159 PubChem[1][2]

Reactivity and Chemical Behavior
The chemical reactivity of Hepta-1,4-diyn-3-ol is dictated by its three main functional groups:

the hydroxyl group, the terminal alkyne, and the internal alkyne.

Hydroxyl Group: The alcohol functionality can undergo typical reactions such as oxidation to

a ketone, esterification, and etherification. It also imparts a degree of polarity to the

molecule.

Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong

base to form a metal acetylide. This nucleophile can then participate in various carbon-

carbon bond-forming reactions.

Internal Alkyne: Both the internal and terminal alkynes can undergo addition reactions (e.g.,

hydrogenation, halogenation) and participate in metal-catalyzed cross-coupling reactions.

The presence of two alkyne moieties offers the potential for polymerization or the synthesis

of more complex cyclic or macrocyclic structures.
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Propargylic alcohols, in general, are known to undergo a variety of transformations, including

rearrangement reactions (e.g., Meyer-Schuster rearrangement), substitutions, and additions.

Predicted Spectral Data
As experimental spectra for Hepta-1,4-diyn-3-ol are not available, the following are predictions

based on the characteristic spectral regions for its functional groups.

¹H NMR Spectroscopy (Predicted)
-OH: A broad singlet, chemical shift is solvent-dependent.

≡C-H (terminal alkyne): A singlet or a narrow triplet (if coupled to the propargylic proton)

around δ 2.0-3.0 ppm.

-CH(OH)- (propargylic proton): A multiplet, likely coupled to the protons of the adjacent ethyl

group and potentially the terminal alkyne proton.

-C≡C-CH₂-CH₃: The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would

appear as a quartet and a triplet, respectively, in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted)
-C≡C- (alkynyl carbons): Four distinct signals are expected in the region of δ 65-90 ppm.

-CH(OH)-: A signal in the δ 50-80 ppm range.

-CH₂-CH₃: Signals for the ethyl group carbons would appear in the upfield region (δ 10-40

ppm).

Infrared (IR) Spectroscopy (Predicted)
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹[3].

≡C-H stretch (terminal alkyne): A sharp, and typically weak to medium, absorption around

3300 cm⁻¹[3][4].

-C≡C- stretch: Weak to medium sharp bands in the 2100-2260 cm⁻¹ region. The terminal

alkyne stretch is typically more intense than the internal one[4].
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C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (Predicted Fragmentation)
The mass spectrum of Hepta-1,4-diyn-3-ol would be expected to show a molecular ion peak

(M⁺) at m/z = 108. Common fragmentation patterns for alcohols include:

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which would result in

the loss of an ethyl or a propargyl radical.

Dehydration: Loss of a water molecule (M-18), leading to a fragment at m/z = 90[1][5][6].

Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of Hepta-1,4-diyn-3-ol
are not documented in the searched literature. However, a general approach to its synthesis

can be inferred from standard organic chemistry methods for the preparation of propargylic

alcohols.

General Synthetic Approach: Alkynylation of an
Aldehyde
A common method for the synthesis of propargylic alcohols is the addition of a metal acetylide

to an aldehyde or ketone. For Hepta-1,4-diyn-3-ol, a plausible route would involve the reaction

of pent-1-ynal with ethynylmagnesium bromide or a similar ethynyl anion equivalent.

Reaction Scheme:

Followed by aqueous workup to yield the final product.

General Procedure:

Preparation of the Grignard Reagent: Ethynylmagnesium bromide is typically prepared by

bubbling acetylene gas through a solution of a Grignard reagent like ethylmagnesium

bromide in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

Addition to Aldehyde: The aldehyde (pent-1-ynal) is dissolved in an anhydrous aprotic

solvent and cooled in an ice bath. The prepared Grignard reagent is then added dropwise
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under an inert atmosphere (e.g., nitrogen or argon).

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography

(TLC).

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a

saturated aqueous solution of ammonium chloride.

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl

ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is

removed under reduced pressure. The crude product is then purified, typically by column

chromatography on silica gel.
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Caption: General workflow for the synthesis of Hepta-1,4-diyn-3-ol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12947957?utm_src=pdf-body-img
https://www.benchchem.com/product/b12947957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12947957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepta-1,4-diyn-3-ol

Oxidation of
Alcohol

Deprotonation of
Terminal Alkyne

Addition to
Alkynes

Hepta-1,4-diyn-3-one Heptadiynylide Anion Hydrogenated or
Halogenated Products

C-C Bond Formation

Click to download full resolution via product page

Caption: Potential reactivity pathways of Hepta-1,4-diyn-3-ol.

Safety and Handling
Specific safety and handling data for Hepta-1,4-diyn-3-ol are not available. However, based on

its structure as a propargylic alcohol, the following general precautions should be taken:

Flammability: The compound is likely flammable. Handle away from open flames and sparks.

Toxicity: The toxicological properties are unknown. It should be handled with care, avoiding

skin contact, inhalation, and ingestion. Use of personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be

performed in a well-ventilated fume hood.
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Instability: Propargylic alcohols can be unstable, especially in the presence of bases or upon

heating, which can induce polymerization. Store in a cool, dark place.

Always consult a comprehensive safety data sheet (SDS) for any chemical before use. Since a

specific SDS for Hepta-1,4-diyn-3-ol is not readily available, an SDS for a structurally related

compound should be consulted for general guidance.

Conclusion
Hepta-1,4-diyn-3-ol is a molecule with interesting synthetic potential due to its multiple

functional groups. However, there is a notable lack of experimental data regarding its physical,

chemical, and biological properties. The information provided in this guide is largely based on

computational predictions and the known chemistry of related propargylic alcohols and alkynes.

Further experimental investigation is required to fully characterize this compound and explore

its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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